molecular formula C24H20FN3O3 B10933697 3-(4-fluorophenyl)-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(4-fluorophenyl)-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10933697
M. Wt: 417.4 g/mol
InChI Key: QOJKNKPHFPVKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a fused isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the isoxazolo[5,4-b]pyridine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its fluorophenyl group and tetrahydro-2-furanylmethyl moiety contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H20FN3O3/c25-17-10-8-16(9-11-17)22-21-19(23(29)26-14-18-7-4-12-30-18)13-20(27-24(21)31-28-22)15-5-2-1-3-6-15/h1-3,5-6,8-11,13,18H,4,7,12,14H2,(H,26,29)

InChI Key

QOJKNKPHFPVKHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.